4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by a pyridazine ring substituted with a methoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 3-methoxybenzyl chloride with 6-methylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(3-Hydroxybenzyl)-6-methylpyridazin-3(2H)-one.
Reduction: Formation of 4-(3-Methoxybenzyl)-6-methyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxybenzyl)-6-methylpyridazin-3(2H)-one
- 4-(3-Methoxybenzyl)-6-methyl-1,2-dihydropyridazin-3(2H)-one
- 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one derivatives with various substituents
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its methoxybenzyl group contributes to its potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-11(13(16)15-14-9)7-10-4-3-5-12(8-10)17-2/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
FVOAIOODWFPWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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